molecular formula C19H17N3O2 B6108394 2-methyl-6-oxo-N-(3-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

2-methyl-6-oxo-N-(3-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B6108394
M. Wt: 319.4 g/mol
InChI Key: GOYRWAXZMPKUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrroloquinoline core, a carboxamide group, and a pyridine ring. These functional groups suggest that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrroloquinoline core, followed by the introduction of the pyridine ring and the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoline core would be expected to contribute to the rigidity of the molecule, while the pyridine ring and the carboxamide group could potentially participate in various types of intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the pyrroloquinoline core, the pyridine ring, and the carboxamide group. These functional groups could potentially participate in a variety of chemical reactions, including nucleophilic and electrophilic substitutions, condensation reactions, and redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and pKa, would be influenced by the presence of the pyrroloquinoline core, the pyridine ring, and the carboxamide group. These functional groups could potentially affect the compound’s polarity, acidity/basicity, and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. The presence of the pyrroloquinoline core, the pyridine ring, and the carboxamide group suggests that this compound could potentially interact with a variety of biological macromolecules, including proteins and nucleic acids .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of potential applications in areas such as medicinal chemistry or material science .

Properties

IUPAC Name

2-methyl-9-oxo-N-(pyridin-3-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-8-14-5-2-6-15-17(14)22(12)11-16(18(15)23)19(24)21-10-13-4-3-7-20-9-13/h2-7,9,11-12H,8,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYRWAXZMPKUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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